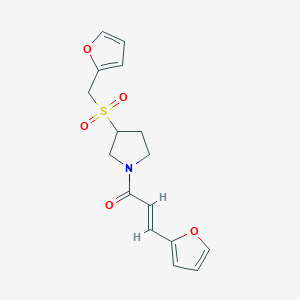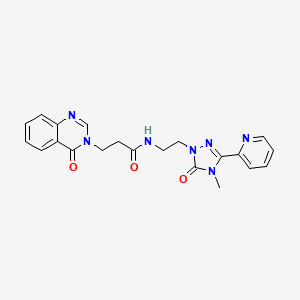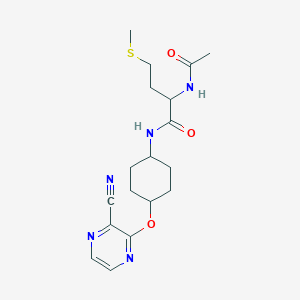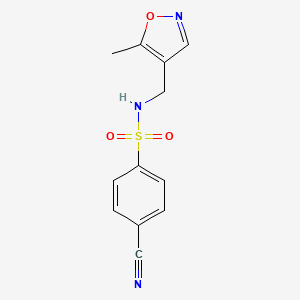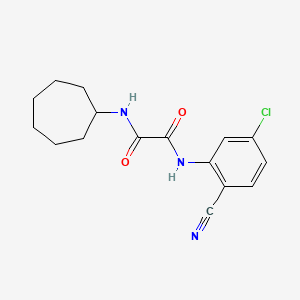
N1-(5-chloro-2-cyanophenyl)-N2-cycloheptyloxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(5-chloro-2-cyanophenyl)-N2-cycloheptyloxalamide, commonly known as CYH33, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. This compound belongs to the class of oxalamides and has a molecular weight of 360.89 g/mol. CYH33 has been extensively studied for its ability to inhibit the activity of certain enzymes and receptors in the body, making it a promising candidate for the development of new drugs.
作用機序
The mechanism of action of CYH33 is complex and involves the inhibition of several enzymes and receptors in the body. One of the primary targets of CYH33 is the enzyme CDK7, which plays a critical role in the regulation of cell cycle progression. By inhibiting CDK7, CYH33 can prevent the growth and proliferation of cancer cells. Additionally, CYH33 has been found to inhibit the activity of several other enzymes and receptors, including HDACs and PPARγ, which have been implicated in cancer development and progression.
Biochemical and Physiological Effects
CYH33 has several biochemical and physiological effects that make it a promising candidate for drug development. Studies have shown that CYH33 can induce apoptosis, or programmed cell death, in cancer cells. This effect is mediated by the inhibition of CDK7, which is involved in the regulation of cell cycle progression. Additionally, CYH33 has been found to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of CYH33 for lab experiments is its potency and specificity. The compound has been shown to have potent activity against several enzymes and receptors, making it a promising candidate for drug development. Additionally, the synthesis of CYH33 has been optimized to yield high purity and yield, making it suitable for further research and development. However, one limitation of CYH33 is its potential toxicity, which must be carefully evaluated in preclinical and clinical studies.
将来の方向性
There are several future directions for research on CYH33. One area of interest is the development of new drugs based on the structure of CYH33. Researchers are exploring modifications to the structure of CYH33 to improve its potency, selectivity, and pharmacokinetic properties. Additionally, studies are underway to evaluate the safety and efficacy of CYH33 in preclinical and clinical settings. Finally, researchers are exploring the potential of CYH33 for the treatment of other diseases, such as inflammatory and neurodegenerative diseases.
合成法
The synthesis of CYH33 involves several steps, starting with the reaction of 5-chloro-2-cyanophenylamine with cycloheptylamine to form N1-(5-chloro-2-cyanophenyl)-N2-cycloheptylamine. This intermediate is then reacted with oxalyl chloride to produce N1-(5-chloro-2-cyanophenyl)-N2-cycloheptyloxalamide. The synthesis of CYH33 has been optimized to yield high purity and yield, making it suitable for further research and development.
科学的研究の応用
CYH33 has been studied extensively for its potential applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that CYH33 has potent anti-cancer activity against several types of cancer cells, including breast, lung, and colon cancer. The compound has been found to inhibit the activity of certain enzymes and receptors that are involved in the growth and proliferation of cancer cells.
特性
IUPAC Name |
N'-(5-chloro-2-cyanophenyl)-N-cycloheptyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2/c17-12-8-7-11(10-18)14(9-12)20-16(22)15(21)19-13-5-3-1-2-4-6-13/h7-9,13H,1-6H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQFKSTUGVOFMEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[2-(2-Chlorophenyl)acetyl]piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2827921.png)
![4-(3-methylphenyl)-N-[3-(methylsulfanyl)phenyl]-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2827923.png)
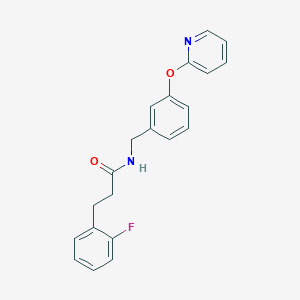
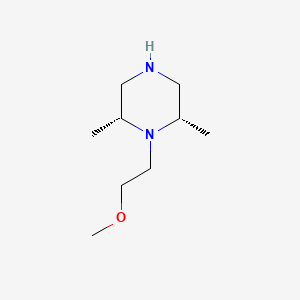

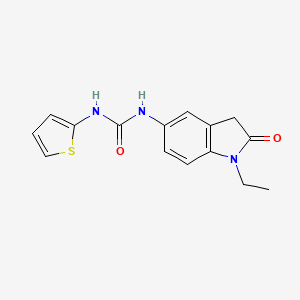

![4-[(4-fluorophenyl)sulfonyl]-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine](/img/structure/B2827930.png)
